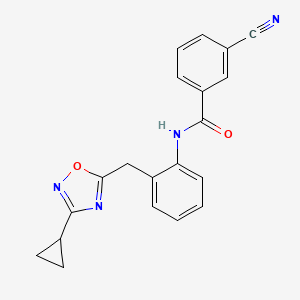

3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

3-Cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a benzamide core modified with a cyano group at the 3-position. The oxadiazole ring is linked to the benzamide via a methylene bridge.

Properties

IUPAC Name |

3-cyano-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c21-12-13-4-3-6-16(10-13)20(25)22-17-7-2-1-5-15(17)11-18-23-19(24-26-18)14-8-9-14/h1-7,10,14H,8-9,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSZYYAOSSBAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, contributing to the compound’s diverse therapeutic potential.

Mode of Action

It’s worth noting that compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to interact with their targets in a variety of ways. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms.

Biological Activity

3-cyano-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a benzamide moiety, and a cyclopropyl-1,2,4-oxadiazole group, which may confer unique pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

The compound has been studied for various biological activities, including:

- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole ring system have shown promising anticancer properties. For instance, derivatives of oxadiazoles have been reported to exhibit cytotoxic effects against multiple cancer cell lines such as HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating significant potency .

- Antimicrobial Activity : The presence of the oxadiazole moiety is associated with antimicrobial properties. Research indicates that similar oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. Notably, oxadiazole derivatives have shown inhibitory effects against enzymes like human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and cyclooxygenases (COX-1 and COX-2), which are crucial in cancer progression and inflammation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

- Enzyme Binding : The compound may bind to specific target enzymes or receptors, inhibiting their activity and thereby affecting cellular signaling pathways involved in proliferation and survival.

- Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain oxadiazole derivatives have been linked to increased ROS levels in cells, contributing to cytotoxicity against cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of oxadiazole derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The findings indicated that modifications to the phenyl ring significantly influenced the anticancer activity. For example, compounds with electron-donating groups showed enhanced activity compared to their counterparts .

- Antimicrobial Efficacy : Research demonstrated that certain oxadiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that specific substitutions on the oxadiazole ring and adjacent phenyl groups are critical for enhancing biological activity. For instance, the presence of halogen atoms or electron-withdrawing groups was often correlated with increased potency against cancer cells .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxadiazole Ring

Key Observations :

- The cyclopropyl group on the oxadiazole in the target compound may enhance metabolic stability compared to methyl or aryl substituents, as cyclopropane’s strained ring resists oxidative degradation .

- Thioether linkers (e.g., in Compound 45, ) are associated with improved membrane permeability but may introduce toxicity risks, whereas the target compound’s methylene linker offers simpler synthetic accessibility and reduced reactivity .

Benzamide Core Modifications

Research Implications and Gaps

- Pharmacological Potential: The target compound’s combination of a cyano group and cyclopropyl-oxadiazole may synergize for CNS or oncology targets, as seen in related urea derivatives () . However, biological activity data are absent in the evidence.

- Synthetic Challenges : Introducing the cyclopropyl group requires precise control to avoid ring-opening reactions, contrasting with simpler alkyl substituents (e.g., methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.